molecular formula C14H11ClFN3O2S2 B10929082 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10929082
M. Wt: 371.8 g/mol
InChI Key: CATLTDCLDAQHDF-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyrazole ring, a thiophene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl~2~).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
  • N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide

Uniqueness

N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C14H11ClFN3O2S2

Molecular Weight

371.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11ClFN3O2S2/c15-11-3-1-4-12(16)10(11)9-19-7-6-13(17-19)18-23(20,21)14-5-2-8-22-14/h1-8H,9H2,(H,17,18)

InChI Key

CATLTDCLDAQHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3)F

Origin of Product

United States

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